molecular formula C11H16BrNO B15272717 [1-(3-Bromophenyl)ethyl](2-methoxyethyl)amine

[1-(3-Bromophenyl)ethyl](2-methoxyethyl)amine

Cat. No.: B15272717
M. Wt: 258.15 g/mol
InChI Key: UAWNTOPHFQARPN-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)ethylamine: is an organic compound with the molecular formula C11H16BrNO and a molecular weight of 258.15484 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a methoxyethyl amine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the following steps:

    Bromination: The starting material, phenylethylamine, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring.

    Alkylation: The brominated intermediate is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to yield the final product.

The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalysts: Potassium carbonate or other suitable bases

Industrial Production Methods

Industrial production of 1-(3-Bromophenyl)ethylamine follows similar synthetic routes but on a larger scale. The process involves:

    Continuous flow reactors: to maintain consistent reaction conditions

    Automated systems: for precise control of temperature, pressure, and reagent addition

    Purification: using techniques like crystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions include:

    Oxides: Resulting from oxidation reactions

    Amine derivatives: Resulting from reduction reactions

    Substituted phenyl derivatives: Resulting from substitution reactions

Scientific Research Applications

1-(3-Bromophenyl)ethylamine is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Bind to active sites: of enzymes, inhibiting or modulating their activity

    Interact with receptors: on cell surfaces, triggering specific cellular responses

    Affect signaling pathways: by altering the activity of key proteins involved in cellular communication

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)ethylamine
  • 1-(2-Bromophenyl)ethylamine
  • 1-(3-Chlorophenyl)ethylamine

Uniqueness

1-(3-Bromophenyl)ethylamine is unique due to the specific position of the bromine atom on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s physical and chemical properties, making it distinct from its analogs.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

1-(3-bromophenyl)-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C11H16BrNO/c1-9(13-6-7-14-2)10-4-3-5-11(12)8-10/h3-5,8-9,13H,6-7H2,1-2H3

InChI Key

UAWNTOPHFQARPN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NCCOC

Origin of Product

United States

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